molecular formula C25H29N3O B3860390 N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide

N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide

Cat. No.: B3860390
M. Wt: 387.5 g/mol
InChI Key: WGPRLUSPHQRQAX-LGUFXXKBSA-N
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Description

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its structural features allow it to interact with biological membranes and proteins, potentially disrupting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide is unique due to its specific structural features, which include the presence of a naphthyl group and a dipropylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c1-3-16-28(17-4-2)23-14-12-20(13-15-23)19-26-27-25(29)18-22-10-7-9-21-8-5-6-11-24(21)22/h5-15,19H,3-4,16-18H2,1-2H3,(H,27,29)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRLUSPHQRQAX-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide
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N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide
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N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide
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N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide
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N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide
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N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide

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